molecular formula C9H5NO4 B13257461 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13257461
M. Wt: 191.14 g/mol
InChI Key: PQYYMLRFQVGPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid (CAS 30152-06-8) is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of potential therapeutic agents, particularly in the study of kinase inhibitors . Its core structure is analogous to that of amlexanox, a known inhibitor of the non-canonical IκB kinases TBK1 and IKKε, which are important targets in metabolic disease research, including investigations into obesity and type 2 diabetes . Furthermore, the pyranopyridine core is a versatile building block for constructing more complex fused heterocyclic systems, such as pyranoquinolines, which are explored for a range of biological activities . Researchers utilize this scaffold in the synthesis of compounds evaluated for their antimicrobial and anti-inflammatory properties . The molecular formula is C9H5NO4 with a molecular weight of 191.14 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-oxopyrano[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H5NO4/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8/h1-4H,(H,12,13)

InChI Key

PQYYMLRFQVGPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes and ketones can lead to the formation of the desired pyrano[2,3-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid Pyrano-pyridine Oxo (C4), COOH (C2) C9H5NO4 207.14 (calculated) Hypothesized use in kinase inhibition
Furo[2,3-c]pyridine-2-carboxylic acid Furo-pyridine COOH (C2) C8H5NO3 163.13 Density: 1.455 g/cm³; used in organic synthesis
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo-pyridine Br (C4), COOH (C2) C8H5BrN2O2 241.04 Pharmaceutical intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo-pyridine Cl (C5), COOH (C2) C8H5ClN2O2 196.59 Synthesis yield: 71%; bioactive potential
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), CH3 (C6), COOH (C4) C6H5ClN2O2 172.57 Industrial applications (SDS data)

Pharmacological and Industrial Relevance

  • Pyrrolo-pyridines : Demonstrated utility as pro-apoptotic agents in cancer therapy (e.g., Bcl-xL inhibitors) .
  • Furo-pyridines : Used as intermediates in heterocyclic synthesis due to their stability and solubility .
  • Pyrimidine-carboxylic acids : Industrial relevance in agrochemicals and polymers, as indicated by safety data sheets .

Biological Activity

4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. The compound features a fused pyridine and pyran ring system, which contributes to its diverse pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

The molecular formula of this compound is C9H5NO4C_9H_5NO_4, with a molecular weight of 191.14 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
IUPAC Name4-oxopyrano[2,3-c]pyridine-2-carboxylic acid
InChI KeyPQYYMLRFQVGPBZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. It has been shown to inhibit specific enzymes and modulate receptor activity, influencing metabolic pathways and signal transduction processes. The compound's ability to fit into active sites of enzymes allows it to inhibit or enhance their activity effectively.

Antitumor Activity

Recent studies have demonstrated that derivatives of 4-oxo-4H-pyrano[2,3-c]pyridine exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown promising results against human colorectal cancer cell lines (HCT-116), with some derivatives inducing apoptosis through caspase activation and downregulating cyclin-dependent kinase 2 (CDK2) expression .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Some derivatives demonstrated effectiveness against Gram-positive bacteria, exhibiting lower IC50 values than conventional antibiotics like ampicillin . This suggests that modifications to the pyrano-pyridine structure can enhance antibacterial efficacy.

Antioxidant Activity

In addition to its antibacterial and antitumor properties, the compound exhibits antioxidant activity. Studies indicate that certain derivatives possess strong DPPH scavenging abilities, making them potential candidates for further development as antioxidant agents .

Case Studies and Research Findings

  • Antitumor Efficacy : A study focused on the antiproliferative effects of various derivatives on HCT-116 cells revealed that compounds with specific functional groups significantly reduced cell viability, indicating a structure-activity relationship that favors antitumor activity .
  • Molecular Docking Studies : Research employing molecular docking simulations has identified binding affinities of these compounds to CDK2, suggesting their potential as therapeutic agents in cancer treatment .
  • Comparative Analysis : Compared to similar compounds like 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, the unique fused ring system of 4-oxo-4H-pyrano[2,3-c]pyridine enhances its biological profile, making it a valuable candidate for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.